molecular formula C15H22N4O4S B4209453 N~1~-[2-(4-Methylpiperazino)-2-oxoethyl]-2-[(phenylsulfonyl)amino]acetamide

N~1~-[2-(4-Methylpiperazino)-2-oxoethyl]-2-[(phenylsulfonyl)amino]acetamide

Cat. No.: B4209453
M. Wt: 354.4 g/mol
InChI Key: FUCJAPZQEOSNRC-UHFFFAOYSA-N
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Description

N~1~-[2-(4-Methylpiperazino)-2-oxoethyl]-2-[(phenylsulfonyl)amino]acetamide is a complex organic compound with the molecular formula C15H22N4O4S This compound features a piperazine ring substituted with a methyl group and a phenylsulfonylglycylglycyl moiety

Properties

IUPAC Name

2-(benzenesulfonamido)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-18-7-9-19(10-8-18)15(21)12-16-14(20)11-17-24(22,23)13-5-3-2-4-6-13/h2-6,17H,7-12H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCJAPZQEOSNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CNC(=O)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-[2-(4-Methylpiperazino)-2-oxoethyl]-2-[(phenylsulfonyl)amino]acetamide involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N~1~-[2-(4-Methylpiperazino)-2-oxoethyl]-2-[(phenylsulfonyl)amino]acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~1~-[2-(4-Methylpiperazino)-2-oxoethyl]-2-[(phenylsulfonyl)amino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[2-(4-Methylpiperazino)-2-oxoethyl]-2-[(phenylsulfonyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with cellular receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

N~1~-[2-(4-Methylpiperazino)-2-oxoethyl]-2-[(phenylsulfonyl)amino]acetamide can be compared with other similar compounds, such as:

The uniqueness of N1-[2-(4-Methylpiperazino)-2-oxoethyl]-2-[(phenylsulfonyl)amino]acetamide lies in its combination of the piperazine ring, phenylsulfonyl group, and glycylglycyl moiety, which provides a distinct set of chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[2-(4-Methylpiperazino)-2-oxoethyl]-2-[(phenylsulfonyl)amino]acetamide
Reactant of Route 2
Reactant of Route 2
N~1~-[2-(4-Methylpiperazino)-2-oxoethyl]-2-[(phenylsulfonyl)amino]acetamide

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